molecular formula C7H5F3N2S B140543 4-(Trifluoromethyl)pyridine-3-carbothioamide CAS No. 158063-54-8

4-(Trifluoromethyl)pyridine-3-carbothioamide

Cat. No. B140543
M. Wt: 206.19 g/mol
InChI Key: HOPAEPDXFOSQMZ-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)pyridine-3-carbothioamide is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds with a nitrogen atom replacing one of the carbon atoms in the benzene ring. The trifluoromethyl group attached to the pyridine ring at the fourth position and the carbothioamide group at the third position indicate that this compound may have unique chemical and physical properties, as well as potential biological activities.

Synthesis Analysis

The synthesis of poly-substituted pyridines, including those with trifluoromethyl groups, can be achieved through a novel strategy that involves the breaking of the C-F bond of the anionically activated fluoroalkyl group. This method allows for the preparation of 2,6-disubstituted 4-amino pyridines through a domino process that yields high results without the need for noble metals .

Molecular Structure Analysis

The molecular structure of 4-(Trifluoromethyl)pyridine-3-carbothioamide would be characterized by the presence of a pyridine ring, a trifluoromethyl group, and a carbothioamide group. The electronic effects of the trifluoromethyl group could influence the reactivity of the pyridine ring, while the carbothioamide group could contribute to potential biological activity.

Chemical Reactions Analysis

Although the provided papers do not directly discuss the chemical reactions of 4-(Trifluoromethyl)pyridine-3-carbothioamide, similar compounds with carbothioamide groups have been synthesized and evaluated for biological activities. For instance, N-phenyl-2-pyridinecarbothioamides have been studied for their gastric mucosal protectant activity, indicating that the carbothioamide group can play a significant role in the chemical reactivity and biological properties of these compounds .

Physical and Chemical Properties Analysis

Relevant Case Studies

One relevant case study involves the synthesis and evaluation of N-phenyl-2-pyridinecarbothioamides, where a specific compound demonstrated potent activity as a gastric mucosal protectant without antisecretory activity. This suggests that compounds with the carbothioamide group, such as 4-(Trifluoromethyl)pyridine-3-carbothioamide, could have potential therapeutic applications .

Scientific Research Applications

Hybrid Catalysts in Medicinal Chemistry The pyranopyrimidine core, closely related to pyridine derivatives, has been extensively explored for its broad synthetic applications and bioavailability. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been employed for the synthesis of pyranopyrimidine scaffolds. These catalysts offer a versatile approach to developing lead molecules in medicinal chemistry, highlighting the importance of pyridine derivatives in synthesizing complex pharmaceuticals (Parmar, Vala, & Patel, 2023).

Design and Synthesis of Kinase Inhibitors Pyridine derivatives are pivotal in the design and synthesis of kinase inhibitors, serving as selective inhibitors for various kinases involved in proinflammatory cytokine release. The structural flexibility of pyridine allows for the creation of potent and selective kinase inhibitors, underscoring the chemical's utility in therapeutic drug design (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Metal Complexes and Coordination Chemistry The unique properties of pyridine derivatives allow for the formation of complex metal structures, such as macrocycles and helices, through coordination chemistry. These metal complexes have applications in material science, catalysis, and as precursors for more complex chemical syntheses (Horikoshi & Mochida, 2006).

Optical Sensors and Chemosensors Pyridine derivatives are also instrumental in developing optical sensors and chemosensors due to their ability to form coordination and hydrogen bonds. These properties make pyridine-based sensors highly effective for detecting various species, including ions and neutral molecules, in environmental, agricultural, and biological samples (Jindal & Kaur, 2021).

Agrochemical Development In the agrochemical industry, pyridine-based compounds are crucial for developing pesticides, including fungicides, insecticides, and herbicides. The versatility of pyridine as a core structure allows for the discovery of new agrochemicals with enhanced efficiency and selectivity (Guan, Liu, Sun, Xie, & Wang, 2016).

Safety And Hazards

The safety data sheet for 4-(Trifluoromethyl)pyridine-3-carbothioamide indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Future Directions

Trifluoromethylpyridine and its derivatives, including 4-(Trifluoromethyl)pyridine-3-carbothioamide, have a wide range of potential applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

4-(trifluoromethyl)pyridine-3-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2S/c8-7(9,10)5-1-2-12-3-4(5)6(11)13/h1-3H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPAEPDXFOSQMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(F)(F)F)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380644
Record name 4-(Trifluoromethyl)pyridine-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)pyridine-3-carbothioamide

CAS RN

158063-54-8
Record name 4-(Trifluoromethyl)pyridine-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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